![molecular formula C16H13N5O4S B6000871 N-(2-methoxyphenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6000871.png)
N-(2-methoxyphenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea, also known as MNUT, is a synthetic compound that has been extensively studied for its potential use in scientific research. MNUT is a member of the thiadiazole family of compounds, which have been shown to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-(2-methoxyphenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and repair. This compound has been shown to induce DNA damage and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, as well as to have anti-inflammatory and antioxidant properties. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-methoxyphenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea is its fluorescent properties, which make it a useful tool for studying DNA structure and function. This compound also has a wide range of biological activities, making it a potentially useful compound for a variety of scientific research applications. One limitation of this compound is its toxicity, which can limit its use in some experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-(2-methoxyphenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea. One area of interest is its potential use in cancer therapy, either alone or in combination with other drugs. This compound could also be further studied for its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases. Additionally, this compound could be further studied for its anti-inflammatory and antioxidant properties, which could have implications for a variety of disease states.
Synthesemethoden
The synthesis of N-(2-methoxyphenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea involves the reaction of 2-methoxyaniline with 3-nitrobenzoyl chloride to form 2-methoxy-N-(3-nitrobenzoyl)aniline. This intermediate is then reacted with thiosemicarbazide to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea has been studied for its potential use in a variety of scientific research applications. One area of interest is its use as a fluorescent probe for the detection of DNA. This compound has been shown to bind to DNA and emit fluorescence, making it a useful tool for studying DNA structure and function.
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-3-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4S/c1-25-13-8-3-2-7-12(13)17-15(22)18-16-20-19-14(26-16)10-5-4-6-11(9-10)21(23)24/h2-9H,1H3,(H2,17,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAOXKWZECYKHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B6000793.png)
![ethyl N-{[1-(3-fluorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-N-methylglycinate](/img/structure/B6000798.png)
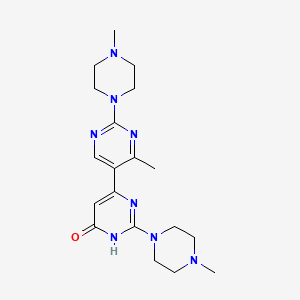
![(2,4-difluorobenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B6000805.png)
![N-(3,4-dichlorophenyl)-4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}-1-piperazinecarboxamide](/img/structure/B6000813.png)
![methyl 4-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]benzoate](/img/structure/B6000814.png)

![6-bromo-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(4-ethoxyphenyl)quinoline](/img/structure/B6000830.png)
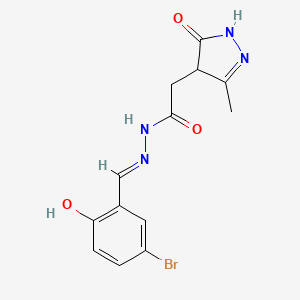
![N-(2-fluorobenzyl)-3-{1-[3-(1H-pyrazol-1-yl)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6000841.png)
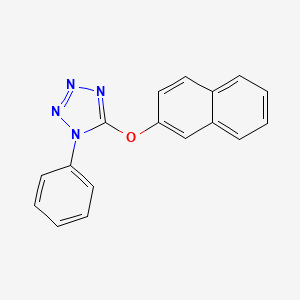
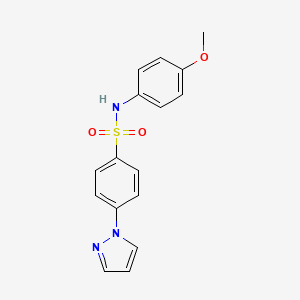
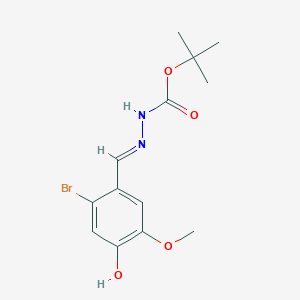
![N,4-dimethyl-3-(2-oxo-1-imidazolidinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6000857.png)
